Benzyl glycolate
Overview
Description
Benzyl glycolate is a benzyl ester of glycolic acid . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .
Molecular Structure Analysis
The molecular structure of Benzyl glycolate consists of a benzyl group (C6H5CH2-) attached to a glycolate (HOCH2CO2-). The InChI string representation isInChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2
.
Scientific Research Applications
Synthesis of Monosaccharide Building Blocks
Benzyl glycolate is utilized in the synthesis of monosaccharide building blocks, which are fundamental components in the construction of complex carbohydrates. These building blocks are crucial for the development of carbohydrate-based drugs and vaccines .
Preparation of Phosphonate Dipeptides
This compound serves as a potential moiety for the preparation of phosphonate dipeptides. These dipeptides are investigated for their potential as inhibitors of VanX, an enzyme that confers antibiotic resistance .
Development of Polymeric Phosphazenes
Benzyl glycolate is a precursor in the synthesis of new polymeric phosphazenes with pendent esters of glycolic or lactic acid as side units. These polymers have applications in biodegradable materials and drug delivery systems .
Cell Maturation Activity
Research indicates that Benzyl glycolate has cell maturation activity. This property is significant for the development of therapies that require the modulation of cell growth and differentiation .
Organic Synthesis
In organic chemistry, Benzyl glycolate is used as a reagent in various synthetic pathways. Its presence in a reaction can influence the formation of desired molecular structures, particularly in the synthesis of complex organic molecules .
Molecular Modeling and Simulation
Benzyl glycolate’s structural data is used in computational chemistry for molecular modeling and simulation. Programs like Amber and GROMACS utilize this data to produce visualizations that help understand molecular interactions and dynamics .
Pharmaceutical Research
The compound’s properties make it valuable in pharmaceutical research, particularly in the design and synthesis of drug candidates. Its role in forming ester linkages is essential in creating prodrugs or modifying pharmacokinetic profiles .
Cosmetic Industry Applications
Benzyl glycolate finds applications in the cosmetic industry due to its ester form, which can be used as an intermediate in the synthesis of various cosmetic ingredients, enhancing their properties and effectiveness .
properties
IUPAC Name |
benzyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glycolate | |
CAS RN |
80409-16-1, 30379-58-9 | |
Record name | Benzyl (1)-glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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